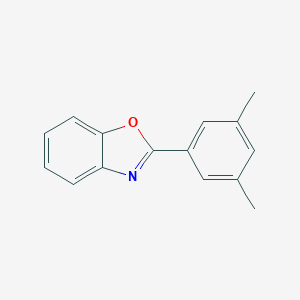

2-(3,5-Dimethylphenyl)-1,3-Benzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethylphenyl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-10-7-11(2)9-12(8-10)15-16-13-5-3-4-6-14(13)17-15/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHLSRJPJFOESJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=NC3=CC=CC=C3O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635817 | |

| Record name | 2-(3,5-Dimethylphenyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154715-81-8 | |

| Record name | 2-(3,5-Dimethyl-phenyl)-benzooxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154715818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,5-Dimethylphenyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-DIMETHYL-PHENYL)-BENZOOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3R7JN0FDL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 3,5 Dimethylphenyl 1,3 Benzoxazole and Substituted Analogues

Traditional and Established Synthetic Routes for 2-Arylbenzoxazoles

The classical methods for synthesizing 2-arylbenzoxazoles have been the cornerstone of benzoxazole (B165842) chemistry for decades. These routes typically involve the reaction of a 2-aminophenol with a suitable carbonyl-containing precursor.

Condensation Reactions of 2-Aminophenols with Carbonyl Precursors

One of the most fundamental and widely employed methods for the synthesis of 2-arylbenzoxazoles is the direct condensation of 2-aminophenols with carboxylic acids or their derivatives, such as acyl chlorides. nih.govchemicalbook.com This reaction generally requires harsh conditions, including strong acids and high temperatures, to facilitate the dehydration and subsequent cyclization to form the benzoxazole ring. chemicalbook.comresearchgate.net For the specific synthesis of 2-(3,5-Dimethylphenyl)-1,3-Benzoxazole, this would involve the reaction of 2-aminophenol with 3,5-dimethylbenzoic acid or its corresponding acyl chloride.

Another established variation of this method involves the condensation of 2-aminophenols with aldehydes. nih.gov This two-step, one-pot process begins with the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the 2-arylbenzoxazole. acs.org

| Carbonyl Precursor | Reagents and Conditions | Advantages | Disadvantages |

| Carboxylic Acids | Strong acids (e.g., PPA, H2SO4), high temperatures | Readily available starting materials | Harsh reaction conditions, limited functional group tolerance |

| Acyl Chlorides | Base (e.g., pyridine), elevated temperatures | Higher reactivity than carboxylic acids | Moisture sensitive, potential for side reactions |

| Aldehydes | Various oxidizing agents (e.g., DDQ, Mn(OAc)3), heat | Milder conditions than with carboxylic acids | Requires an additional oxidation step, stoichiometric oxidants often needed researchgate.net |

Oxidative Cyclization Pathways for Benzoxazole Formation

Oxidative cyclization represents a significant pathway for the formation of the benzoxazole core. researchgate.net This approach typically starts with the formation of a phenolic Schiff base from the condensation of a 2-aminophenol and an aldehyde. researchgate.netacs.org The subsequent intramolecular cyclization is promoted by a variety of oxidizing agents.

Historically, stoichiometric amounts of oxidants such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), manganese(III) acetate, and lead(IV) acetate have been used. researchgate.netacs.org More contemporary methods have explored the use of molecular oxygen in the presence of a catalyst, such as activated carbon, which offers a greener alternative. acs.org A plausible mechanism involves the formation of the Schiff base, followed by oxidation and cyclization to yield the final benzoxazole product. nih.gov

Modern and Sustainable Synthetic Approaches

In recent years, a strong emphasis has been placed on the development of more sustainable and efficient synthetic methods. This has led to the emergence of catalytic strategies, the application of green chemistry principles, and the exploration of novel activation methods like electrochemistry for the synthesis of 2-arylbenzoxazoles.

Catalytic Strategies: Metal-Catalyzed, Nanocatalysis, and Organocatalysis

Catalysis has revolutionized the synthesis of 2-arylbenzoxazoles, offering milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional methods.

Metal-Catalyzed Synthesis: A variety of transition metals, including palladium, copper, and iron, have been successfully employed to catalyze the synthesis of 2-arylbenzoxazoles. researchgate.netnitrkl.ac.inacs.org These reactions often proceed through mechanisms such as C-H activation. For instance, iron-catalyzed methods have been developed for the formation of 2-arylbenzoxazoles from o-nitrophenols and benzylic alcohols in a cascade reaction involving alcohol oxidation, nitro reduction, condensation, and dehydrogenation. acs.org Copper-catalyzed intramolecular O-arylation of o-halobenzanilides has also been reported as an efficient route. researchgate.net

Nanocatalysis: The use of nanocatalysts is a rapidly growing area in benzoxazole synthesis, offering advantages such as high surface area, easy recovery, and reusability. dntb.gov.uaajchem-a.com For example, magnetically separable silver-iron oxide core-shell nanoparticles (Ag@Fe2O3) have been used as an efficient catalyst for the one-pot condensation of 2-aminophenols and aromatic aldehydes at room temperature. ckthakurcollege.net Another example is the use of Fe3O4@SiO2-SO3H nanoparticles as a reusable heterogeneous catalyst for the solvent-free synthesis of 2-arylbenzoxazoles. ajchem-a.comajchem-a.com

| Catalyst | Reactants | Conditions | Yield |

| Iron(III) chloride acs.org | o-Nitrophenol, Benzyl alcohol | Toluene, 150 °C | Good to excellent |

| Ag@Fe2O3 nanoparticles ckthakurcollege.net | 2-Aminophenol, Benzaldehyde | Water:Ethanol, Room Temperature | Excellent |

| Fe3O4@SiO2-SO3H ajchem-a.comajchem-a.com | 2-Aminophenol, Aromatic aldehydes | Solvent-free, 50 °C | High |

| g-C3N4·OH nanocomposite researchgate.net | 2-Aminophenol, Aromatic aldehydes | Aqueous, Room Temperature | Up to 91% |

Organocatalysis: N-Heterocyclic carbenes (NHCs) have emerged as effective organocatalysts for the intramolecular cyclization of aldimines generated from 2-aminophenols and aromatic aldehydes, providing 2-arylbenzoxazoles under mild conditions. organic-chemistry.org

Green Chemistry Principles in Benzoxazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzoxazoles to minimize environmental impact. bohrium.comnih.gov This includes the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

Microwave-assisted synthesis has been shown to dramatically reduce reaction times and waste. bohrium.comtandfonline.com For instance, a greener and efficient microwave-assisted route for the synthesis of functionalized 2-arylbenzoxazoles has been developed using waste curd water as a catalytic solvent. bohrium.comtandfonline.com The use of water as a solvent and the development of solvent-free reaction conditions are other key aspects of green benzoxazole synthesis. organic-chemistry.orgnih.gov Furthermore, the use of catalysts that can be easily separated and reused, such as magnetic nanoparticles, aligns with the principles of green chemistry. ckthakurcollege.netnih.gov

Electrochemical Synthesis Methods

Electrochemical synthesis offers a sustainable and oxidant-free alternative for the formation of benzoxazoles. acs.orgrsc.org These methods utilize electricity to drive the desired chemical transformations, often with high atom economy and reduced waste generation. One approach involves the electrochemical generation of a hypervalent iodine reagent, which then mediates the oxidative cyclization of a pre-formed Schiff base. acs.org This "ex-cell" approach is compatible with a broad range of functional groups. acs.org Another novel electrochemical method involves the synthesis of benzoxazoles from readily available anilides through an intramolecular Shono-type oxidative coupling, generating only hydrogen gas as a byproduct. rsc.orgx-mol.net

Regioselective Functionalization and Derivatization of the Benzoxazole Core

The benzoxazole ring system offers multiple sites for functionalization. However, achieving regioselectivity, especially on the fused benzene (B151609) ring, presents a synthetic challenge. Modern catalytic methods have emerged as powerful tools to control the position of substitution, enabling the synthesis of complex benzoxazole derivatives.

C-H Activation Strategies for Arylation of 2-Arylbenzoxazoles

Direct C-H bond activation has become a highly attractive strategy for the arylation of heterocycles due to its atom economy and ability to bypass the need for pre-functionalized substrates. nih.gov In the context of 2-arylbenzoxazoles, transition metal catalysis, particularly with palladium, has been instrumental.

Palladium-catalyzed direct arylation allows for the formation of C-C bonds between the benzoxazole core and various aryl partners. rsc.orgthieme-connect.com The reaction typically involves the coupling of a benzoxazole with an aryl halide. Research has shown that the benzoxazole moiety itself can act as an innate directing group, guiding the arylation to specific positions. thieme-connect.com For instance, palladium(II) and ruthenium(II) catalysts have been used complementarily for the C-H arylation of 2-arylbenzoxazoles with iodoarenes, demonstrating high site selectivity at the ortho C-H position of the C2-aryl ring. thieme-connect.com This results in monoarylated products in good yields. thieme-connect.com

Recent advancements have focused on expanding the scope of coupling partners to include unactivated arenes and aryl chlorides. rsc.orgacs.org The use of specific ligands and additives, such as CuBr2, can promote the cross-coupling between benzoxazoles and simple arenes. rsc.org Furthermore, N-heterocyclic carbene-palladium(II)-1-methylimidazole complexes have been developed to catalyze the direct C-H bond arylation of benzoxazoles with aryl chlorides, offering a convenient alternative to traditional methods. acs.org

The regioselectivity of these C-H arylation reactions can be influenced by the choice of catalyst and directing group. While many methods target the C2 position of the benzoxazole, functionalization of the fused benzene ring is also crucial for creating structural diversity. nitrkl.ac.in Palladium-catalyzed reactions have been developed for the regioselective C-H arylation at the C7 position of the benzoxazole ring. acs.org

Table 1: Examples of Palladium-Catalyzed C-H Arylation of Benzoxazoles

| Catalyst System | Coupling Partner | Position of Arylation | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)2 / CuBr2 | Unactivated Arenes | C2 | Varies | rsc.org |

| Pd(II) / N,N-dimethylacetamide | Iodoarenes | Ortho of C2-aryl | Decent | thieme-connect.com |

| Ru(II) / PPh3 | Iodoarenes | Ortho of C2-aryl | Decent | thieme-connect.com |

| NHC-Pd(II)-Im Complex | Aryl Chlorides | C2 | Acceptable to High | acs.org |

| PdCl2 / PivOK | Aryl Halides | C7 | Not Specified | acs.org |

| Pd(OAc)2 / NiXantphos | Aryl Bromides | C2 | 75-99 | nih.gov |

Rhodium catalysts have also been explored for C-H functionalization, often showing unique reactivity and selectivity. nih.govnih.gov While specific examples on 2-arylbenzoxazoles are less common, the principles of rhodium-catalyzed C-H activation are applicable. rsc.orgrsc.org Iridium-catalyzed C-H borylation is another powerful tool that can be used for subsequent arylation. nih.govumich.edu This method allows for the introduction of a boronate ester group onto the benzoxazole core, which can then be used in Suzuki-Miyaura cross-coupling reactions to introduce an aryl group. The regioselectivity of iridium-catalyzed borylation is often governed by steric factors. nih.gov

Directed Ortho-Metalation and Substitution Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho position. wikipedia.orguwindsor.cabaranlab.org The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

In the context of 2-arylbenzoxazoles, the nitrogen atom of the oxazole (B20620) ring can potentially act as a directing group. However, the effectiveness of the benzoxazole nitrogen as a DMG for the fused benzene ring is not as well-established as other powerful DMGs like amides or methoxy groups. organic-chemistry.org The Lewis basicity of the heteroatom in the DMG is crucial for its interaction with the Lewis acidic lithium of the organolithium reagent. wikipedia.org

The general principle of DoM involves the formation of a kinetically enhanced intermediate where the organolithium reagent is brought into close proximity to the ortho-proton, leading to its abstraction. uwindsor.ca

General Scheme of Directed Ortho-Metalation:

Coordination: The directing metalation group (DMG) on the aromatic ring coordinates to the lithium atom of the organolithium reagent.

Deprotonation: The strong base deprotonates the C-H bond at the position ortho to the DMG, forming an aryllithium intermediate.

Electrophilic Quench: The aryllithium intermediate reacts with an electrophile (E+) to introduce a new substituent at the ortho position.

While specific literature detailing the DoM of this compound is scarce, the principles can be applied by analogy to other heterocyclic systems. For DoM to be effective on the fused benzene ring of a 2-arylbenzoxazole, the directing ability of the oxazole nitrogen would need to be sufficient to overcome deprotonation at other potentially acidic sites. The choice of a strong, non-nucleophilic base and appropriate reaction conditions, such as low temperatures, is critical to the success of these reactions. uwindsor.ca

Table 2: Common Directing Metalation Groups (DMGs) and Electrophiles in DoM

| Directing Metalation Group (DMG) | Examples of Electrophiles | Resulting Functional Group |

|---|---|---|

| -CONR2 (Amide) | I2 | -I (Iodo) |

| -OMe (Methoxy) | CO2 | -COOH (Carboxylic Acid) |

| -SO2NR2 (Sulfonamide) | RCHO (Aldehyde) | -CH(OH)R (Secondary Alcohol) |

| -OCONR2 (Carbamate) | Me3SiCl | -SiMe3 (Trimethylsilyl) |

| Tertiary Amine | DMF | -CHO (Aldehyde) |

The application of these synthetic methodologies allows for the precise modification of the this compound scaffold, paving the way for the synthesis of novel derivatives with tailored properties.

Advanced Spectroscopic and Structural Characterization of 2 3,5 Dimethylphenyl 1,3 Benzoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a fundamental tool for determining the precise structure of organic molecules in solution. By analyzing the chemical environment of hydrogen and carbon nuclei, a detailed molecular map can be constructed.

¹H NMR Spectroscopic Analysis

In the ¹H NMR spectrum of 2-(3,5-Dimethylphenyl)-1,3-benzoxazole, distinct signals corresponding to the different types of protons are observed. The protons on the benzoxazole (B165842) ring typically appear in the aromatic region, from approximately 7.3 to 7.8 ppm. rsc.orgresearchgate.net The protons on the 3,5-dimethylphenyl ring show characteristic signals as well. The two protons at the C2' and C6' positions are expected to appear as a singlet around 7.9 ppm, while the proton at the C4' position would also be a singlet, further upfield around 7.4 ppm. The two methyl groups at the C3' and C5' positions are magnetically equivalent and thus produce a sharp singlet, typically observed around 2.4 ppm. rsc.org

| Proton Assignment | Expected Chemical Shift (δ) [ppm] | Splitting Pattern | Integration |

| Benzoxazole Protons (H4, H5, H6, H7) | 7.3 - 7.8 | Multiplet | 4H |

| Dimethylphenyl Protons (H2', H6') | ~7.9 | Singlet | 2H |

| Dimethylphenyl Proton (H4') | ~7.4 | Singlet | 1H |

| Methyl Protons (-CH₃) | ~2.4 | Singlet | 6H |

Table 1: Predicted ¹H NMR data for this compound.

¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) Spectroscopy

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon of the C=N group in the oxazole (B20620) ring is characteristically deshielded, appearing at approximately 163 ppm. clockss.org Carbons of the benzoxazole ring that are fused to the benzene (B151609) ring (C3a and C7a) are found around 141 and 151 ppm, respectively. mdpi.com The remaining aromatic carbons of both rings resonate in the range of 110-140 ppm. The methyl group carbons are highly shielded and appear upfield at about 21 ppm. rsc.org

DEPT spectroscopy further clarifies the carbon signals. A DEPT-90 experiment would show only the signals for CH groups (methines), while a DEPT-135 experiment would display positive signals for CH and CH₃ groups and negative signals for CH₂ groups (which are absent in this molecule). This allows for unambiguous assignment of the aromatic CH carbons and the methyl carbons.

| Carbon Assignment | Expected Chemical Shift (δ) [ppm] | DEPT-135 Signal |

| C2 (C=N) | ~163 | Absent |

| C7a (C-O) | ~151 | Absent |

| C3a | ~141 | Absent |

| C3', C5' (C-CH₃) | ~139 | Absent |

| C4' | ~133 | Positive |

| C1' | ~129 | Absent |

| C4, C5, C6, C7 | 110 - 126 | Positive |

| C2', C6' | ~126 | Positive |

| Methyl (-CH₃) | ~21 | Positive |

Table 2: Predicted ¹³C NMR data and DEPT-135 response for this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (Methyl) | 2850 - 2980 |

| C=N Stretch (Oxazole Ring) | 1610 - 1640 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O-C Asymmetric Stretch | 1240 - 1250 |

Table 3: Characteristic IR and Raman vibrational frequencies for this compound.

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₅H₁₃NO), the exact mass of the molecular ion [M]⁺ would be approximately 223.100 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental formula.

Under electron impact (EI) ionization, the molecule would fragment in predictable ways. A common fragmentation pathway involves the loss of a methyl radical (•CH₃) from the dimethylphenyl group, resulting in a significant fragment ion [M-15]⁺ at m/z 208. Another potential fragmentation is the cleavage of the entire dimethylphenyl group, leading to a benzoxazolyl cation. Analysis of these fragments helps to confirm the connectivity of the molecular structure. nih.govwhitman.edu

| Ion/Fragment | Formula | Expected m/z |

| Molecular Ion | [C₁₅H₁₃NO]⁺ | 223.1 |

| Loss of Methyl Radical | [C₁₄H₁₀NO]⁺ | 208.1 |

| Benzoxazole Cation | [C₇H₄NO]⁺ | 118.0 |

| Dimethylphenyl Cation | [C₈H₉]⁺ | 105.1 |

Table 4: Predicted major fragments in the mass spectrum of this compound.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, yielding precise bond lengths, bond angles, and intermolecular interactions. While specific data for this compound is not available, analysis of similar structures allows for a reliable prediction. nih.gov The compound would likely crystallize in a common system such as monoclinic or orthorhombic. nih.gov

The analysis would confirm the planarity of the benzoxazole ring system. The 3,5-dimethylphenyl ring is also planar. A key structural parameter is the dihedral angle between the plane of the benzoxazole system and the plane of the dimethylphenyl ring, which influences the degree of π-conjugation between the two aromatic systems. Intermolecular forces, such as π-π stacking and C-H···π interactions, would likely govern the crystal packing.

| Crystallographic Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pnma |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 110 (for monoclinic) |

| Z (molecules per unit cell) | 4 or 8 |

Table 5: Predicted crystallographic parameters for this compound.

UV-Visible and Fluorescence Spectroscopy for Electronic Transition Analysis

UV-Visible and fluorescence spectroscopy are used to study the electronic properties of conjugated molecules. Benzoxazole derivatives are known to be fluorescent and act as chromophores. acs.orgscielo.br The UV-Visible absorption spectrum of this compound in a solvent like acetonitrile (B52724) or chloroform (B151607) is expected to show strong absorption bands in the UVA range, typically between 300 and 340 nm. scielo.brmdpi.com These absorptions correspond primarily to π-π* electronic transitions within the extended conjugated system.

Upon excitation at its absorption maximum, the molecule is expected to exhibit fluorescence, emitting light at a longer wavelength. The fluorescence emission maximum (λ_em) would likely be in the range of 350-400 nm. mdpi.comnih.gov The difference between the absorption maximum (λ_abs) and the emission maximum is known as the Stokes shift, which for similar compounds is often significant, indicating a change in geometry or electronic distribution in the excited state. mdpi.comnih.gov

| Photophysical Parameter | Expected Value/Range |

| Absorption Maximum (λ_abs) | 300 - 340 nm |

| Molar Absorptivity (ε) | > 10,000 M⁻¹cm⁻¹ |

| Emission Maximum (λ_em) | 350 - 400 nm |

| Stokes Shift | 50 - 60 nm |

Table 6: Predicted photophysical properties for this compound.

Computational and Theoretical Investigations of 2 3,5 Dimethylphenyl 1,3 Benzoxazole

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Detailed Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations specifically for 2-(3,5-Dimethylphenyl)-1,3-Benzoxazole are not readily found in published research. However, based on studies of analogous benzoxazole (B165842) structures, a theoretical examination of this compound would likely proceed as follows:

Geometrical Optimization and Electronic Structure Analysis (HOMO-LUMO)

A DFT study would commence with the geometrical optimization of the this compound molecule to determine its most stable three-dimensional conformation. This process involves calculating the electronic structure to find the geometry with the lowest total energy. Key parameters such as bond lengths, bond angles, and dihedral angles between the benzoxazole and dimethylphenyl ring systems would be determined.

Following optimization, an analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be conducted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical stability and reactivity. A smaller gap typically indicates higher reactivity. The spatial distribution of these frontier orbitals would also be visualized to identify the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule. For benzoxazole derivatives, the HOMO is often distributed over the benzoxazole ring and the phenyl substituent, while the LUMO is typically localized on the benzoxazole core.

Excited State Properties and Photophysical Dynamics

Time-Dependent DFT (TD-DFT) calculations would be employed to investigate the electronic excited states of this compound. This analysis is crucial for understanding the molecule's photophysical properties, such as its absorption and emission of light. The calculations would predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in the UV-Visible spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands.

Furthermore, TD-DFT can be used to model the geometry of the first excited state (S1), providing insights into the photophysical dynamics, such as the Stokes shift (the difference between the absorption and emission maxima) and the potential for non-radiative decay processes. For many benzoxazole derivatives, these properties are of interest for applications in fluorescent probes and organic light-emitting diodes (OLEDs).

Quantum Chemical Descriptors and Reactivity Predictions

From the DFT calculations, a range of quantum chemical descriptors could be derived to predict the reactivity of this compound. These descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Global Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

These parameters would provide a quantitative basis for predicting how the molecule would behave in various chemical reactions.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies

While no specific Quantitative Structure-Activity Relationship (QSAR) or molecular docking studies have been published for this compound, research on structurally similar compounds, such as 2-(3,5-dimethoxyphenyl)benzoxazole derivatives, has been conducted. These studies often aim to correlate the structural features of a series of compounds with their biological activity, for example, as inhibitors of enzymes like cyclooxygenase-2 (COX-2).

A hypothetical molecular docking study of this compound would involve computationally placing the molecule into the binding site of a target protein to predict its binding orientation, affinity, and interaction patterns. Such studies are instrumental in rational drug design. For instance, docking this compound into the active site of a relevant enzyme could reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to its binding.

Natural Bond Orbital (NBO) Analysis

A Natural Bond Orbital (NBO) analysis for this compound would provide a detailed picture of the electron density distribution and the nature of the chemical bonds within the molecule. NBO analysis interprets the complex, many-electron wavefunction in terms of localized bonds, lone pairs, and anti-bonding orbitals. This method can quantify the delocalization of electron density, such as π-conjugation between the aromatic rings, and analyze hyperconjugative interactions, which contribute to the molecule's stability. Such an analysis would offer deeper insights into the electronic structure that governs the molecule's properties and reactivity.

Transition Density Matrix (TDM) and Density of States (DOS) Analysis

Computational chemistry provides powerful tools to understand the electronic structure and excited-state properties of molecules. For this compound, Transition Density Matrix (TDM) and Density of States (DOS) analyses are crucial for elucidating its photophysical behavior, offering insights into the nature of electronic transitions and the distribution of molecular orbitals.

Transition Density Matrix (TDM) Analysis

The Transition Density Matrix is a theoretical tool used to visualize and characterize the electronic transitions between the ground state and an excited state of a molecule. It essentially maps the electron-hole coherence upon excitation. The TDM provides a detailed picture of which parts of the molecule are involved in the electronic transition, highlighting the regions of electron density depletion (hole) and accretion (electron). This analysis is instrumental in classifying the nature of an excited state, for instance, as a local excitation (LE), a charge-transfer (CT) excitation, or a mixture of both.

In the case of this compound, it is anticipated that the HOMO would be delocalized over the electron-rich benzoxazole ring system and the dimethylphenyl moiety. The LUMO is also expected to be distributed across the π-conjugated system. A TDM analysis would likely reveal a significant overlap between the electron and hole distributions, characteristic of a local excitation within the aromatic framework. However, the presence of the dimethylphenyl group could introduce a degree of charge-transfer character to the transition, from the dimethylphenyl ring to the benzoxazole core, or vice versa. The precise nature and extent of this charge transfer would be quantitatively described by the TDM.

Density of States (DOS) Analysis

The Density of States (DOS) provides a graphical representation of the number of available molecular orbitals at each energy level. A DOS spectrum shows the distribution of the HOMO, LUMO, and other molecular orbitals, offering a comprehensive view of the molecule's electronic structure. By decomposing the total DOS into contributions from different molecular fragments (e.g., the benzoxazole unit and the dimethylphenyl unit), one can understand the role of each part of the molecule in forming the frontier molecular orbitals.

Computational studies on related benzoxazole derivatives using Density Functional Theory (DFT) have provided insights into their frontier molecular orbital energies. semanticscholar.orgresearchgate.net These calculations are fundamental to constructing a DOS plot. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and the energy of the lowest electronic transition of the molecule. semanticscholar.org

For this compound, a representative DOS analysis would likely show a high density of states corresponding to the π-orbitals of the aromatic system. The HOMO and LUMO would be the key features at the edges of the occupied and virtual orbital manifolds, respectively.

Table 1: Representative Frontier Molecular Orbital Energies for a 2-Arylbenzoxazole System

| Molecular Orbital | Energy (eV) | Contribution |

| LUMO+1 | -1.50 | Predominantly on the benzoxazole moiety |

| LUMO | -2.10 | Delocalized across the benzoxazole and phenyl rings |

| HOMO | -5.90 | Delocalized across the benzoxazole and phenyl rings |

| HOMO-1 | -6.50 | Predominantly on the benzoxazole moiety |

Note: The values presented in this table are illustrative and based on typical DFT calculations for 2-arylbenzoxazoles. They are not specific experimental or calculated values for this compound.

The analysis of the DOS would further reveal how the methyl substitutions on the phenyl ring influence the energy levels of the molecular orbitals. Typically, electron-donating groups like methyl groups would be expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap and a red-shift in the absorption spectrum compared to the unsubstituted 2-phenylbenzoxazole.

Material Science and Advanced Technology Applications of Benzoxazole Derivatives

Organic Semiconductor Applications

Benzoxazole (B165842) derivatives are increasingly utilized in the field of organic semiconductors. Their rigid, planar structure and electron-deficient character can be leveraged to create materials with desirable charge transport properties and energy levels for various electronic devices. By chemically modifying the core benzoxazole structure, researchers can fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient device performance. nih.gov

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Emitters

The benzoxazole unit is a valuable component in the design of materials for organic light-emitting diodes (OLEDs), particularly as fluorescent emitters and host materials. researchgate.net Its electron-withdrawing nature makes it an effective acceptor unit when combined with electron-donating moieties to form donor-acceptor (D-A) or donor-π-acceptor (D-π-A) type emitters. This architecture can facilitate intramolecular charge transfer (ICT), leading to tunable emission colors and high fluorescence quantum yields. st-andrews.ac.uk

Below is a table summarizing the performance of selected OLEDs that utilize benzoxazole or related oxadiazole derivatives as the emissive or host material.

Performance of Selected OLEDs Featuring Benzoxazole/Oxadiazole Derivatives

| Device/Emitter | Role of Benzoxazole/Oxadiazole | Maximum External Quantum Efficiency (EQEmax) | Emission Color | CIE Coordinates (x, y) | Reference |

|---|---|---|---|---|---|

| TPA-FOCN based | Emitter (Part of benzoxazole derivative) | 0.22% | Deep Red | (0.64, 0.35) | researchgate.net |

| DPTPCz based | Host Material | 21.2% (Green PhOLED) | Green | N/A | rsc.org |

| DPTPCz based | Host Material | 14.4% (Blue PhOLED) | Blue | N/A | rsc.org |

| 2CzdOXD4MeOPh based | TADF Emitter | N/A | Sky-blue to Deep-blue | N/A | st-andrews.ac.uk |

| Pyrene-Benzimidazole Derivative (Compound B) | Emitter | 4.3% | Pure Blue | (0.148, 0.130) | nih.gov |

Organic Photovoltaics (OPVs)

In the realm of organic photovoltaics (OPVs), the donor-acceptor (D-A) architecture is a cornerstone for designing efficient light-absorbing polymers. Benzoxazole and its related structures, like benzothiadiazole, are often employed as the electron-accepting moiety in these conjugated polymers. This is due to their ability to lower the LUMO energy level of the polymer, which is essential for achieving a high open-circuit voltage (Voc) and facilitating charge separation at the donor-acceptor interface in a bulk-heterojunction (BHJ) solar cell.

The combination of an electron-rich (donor) unit with an electron-deficient (acceptor) benzoxazole unit along a polymer backbone creates a low band-gap material capable of absorbing a broader range of the solar spectrum. This intramolecular charge transfer character is crucial for efficient photon harvesting. While specific examples detailing the use of 2-(3,5-Dimethylphenyl)-1,3-benzoxazole in OPVs are scarce, the principles derived from studies on analogous structures are applicable. For example, polymers incorporating benzothiadiazole, a close structural relative, have shown significant promise in OPV applications.

Organic Field-Effect Transistors (OFETs)

The performance of organic field-effect transistors (OFETs) relies heavily on the charge carrier mobility of the semiconductor layer. Benzoxazole derivatives are explored for this purpose due to their rigid, planar structures which can promote intermolecular π-π stacking, a key factor for efficient charge transport. The electron-deficient nature of the benzoxazole ring system can be exploited to develop n-type (electron-transporting) or ambipolar semiconductors, which are less common but highly desirable for creating complex organic circuits like complementary logic inverters.

By functionalizing the benzoxazole core with various substituents, the molecular packing in the solid state and the charge injection/transport properties can be systematically tuned. For instance, introducing bulky groups can alter the intermolecular distance and orbital overlap, thereby influencing the charge mobility. Research on related benzazole compounds, such as benzotriazole (B28993) and benzothiadiazole derivatives, has demonstrated that these materials can exhibit p-type, n-type, or ambipolar behavior in OFETs with mobilities reaching significant values.

Charge Transport Properties of Selected Benzazole-Based OFETs

| Material | Type of Transport | Hole Mobility (μh) (cm²/V·s) | Electron Mobility (μe) (cm²/V·s) | Reference |

|---|---|---|---|---|

| Dithienosilole-benzothiadiazole Copolymer | p-channel | up to 0.1 | N/A | dtic.mil |

| Alkylbenzotriazole/Benzothiadiazole Copolymer | Ambipolar | N/A | > 0.01 | nih.gov |

| 4,7-di(9H-carbazol-9-yl)benzo[c] epa.govnih.govnih.govthiadiazole | p-channel | 10⁻⁴ | N/A |

Charge Transport Phenomena in Benzoxazole-Based Organic Semiconductors

Efficient charge transport in organic semiconductors is governed by a combination of intramolecular and intermolecular factors. The benzoxazole moiety plays a crucial role in defining these properties.

Intramolecular Properties : The electronic structure of a single molecule, including its HOMO and LUMO energy levels and the HOMO-LUMO gap, is fundamental. The electron-withdrawing benzoxazole unit, when incorporated into a π-conjugated system, lowers the LUMO energy level. This can enhance electron injection and transport (n-type behavior). When paired with a strong donor, it creates a pronounced intramolecular charge transfer character, which reduces the bandgap and affects the material's absorption and emission properties. nih.gov

Intermolecular Properties : In the solid state, charge carriers "hop" between adjacent molecules. The efficiency of this process is highly dependent on the degree of intermolecular electronic coupling, which is determined by the spatial arrangement and distance between molecules (i.e., molecular packing). The rigid and planar nature of the benzoxazole core can promote favorable π-π stacking, creating pathways for efficient charge transport. However, steric hindrance from substituents, such as the dimethylphenyl group in this compound, can disrupt this packing and reduce charge mobility. The balance between solubility (conferred by side chains) and close packing is a key consideration in molecular design. nih.gov Studies on related systems have shown that charge transport can occur via a hopping mechanism, where charge carrier mobility decreases with temperature.

Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. This property is the basis for technologies like frequency conversion and optical switching. Organic materials, including certain benzoxazole derivatives, have emerged as promising candidates for NLO applications due to their potentially large NLO responses, fast response times, and the ability to be tailored through chemical synthesis.

The third-order NLO properties are of particular interest. The key parameter is the second-order hyperpolarizability (γ), a molecular-level property that dictates the macroscopic third-order optical susceptibility (χ(3)). Studies on model compounds containing benzoxazole have been conducted to understand the structure-property relationships that govern their NLO response. nih.gov

Third-Order NLO Properties of a Benzodiazepine Derivative

| Compound | Measurement Technique | Second-Order Hyperpolarizability (γ) (esu) | Key Feature | Reference |

|---|---|---|---|---|

| 4-(4-Bromophenyl)-2-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine | Z-scan | (2.40–0.3) × 10⁻³⁴ | Substitution with -NO2 and -Br enhances NLO response |

Note: Data for a related heterocyclic system is shown to illustrate the magnitude of NLO effects.

Design Principles for High NLO Response

The design of organic molecules with a large NLO response is guided by several established principles. For a high third-order response (large γ), extending the π-conjugation length of a molecule is a primary strategy. However, for second-order NLO effects (characterized by the first hyperpolarizability, β), a non-centrosymmetric molecular structure is required. The most common and effective design principle for achieving a large β is the creation of "push-pull" systems.

This involves connecting an electron-donating group (the "push") and an electron-accepting group (the "pull") through a π-conjugated bridge. This arrangement creates a molecule with a large change in dipole moment upon electronic excitation, which is directly related to a high β value.

Electron Acceptor (Pull): The benzoxazole moiety can function as a moderate electron-accepting group in such a system. Its electron-deficient nature helps to create the necessary charge asymmetry.

Electron Donor (Push): A variety of strong electron-donating groups can be used, such as amino (-NR₂) or alkoxy (-OR) groups.

π-Conjugated Bridge: The donor and acceptor groups are linked by a system of alternating single and double bonds (e.g., stilbene, azo, or polyene bridges) that allows for efficient charge communication between the two ends of the molecule.

By carefully selecting the donor, acceptor, and the π-bridge, the NLO properties of the molecule can be precisely tuned. The planarity of the molecule is also crucial, as twisting can disrupt π-conjugation and reduce the NLO response. nih.gov Therefore, while the dimethylphenyl group in this compound might provide some steric hindrance, the core benzoxazole structure remains a viable building block for creating novel NLO materials.

Potential in Optical Switching and Signal Processing

Optical switching and signal processing are critical technologies that rely on materials capable of modulating light in response to external stimuli. Research in this area often involves compounds that can reversibly change their optical properties, such as absorption or refractive index.

A thorough review of scientific databases and literature reveals no specific studies investigating the potential of this compound for applications in optical switching and signal processing. Consequently, there are no detailed research findings or data tables to present on this topic for this particular compound.

Photochromic Materials and Photoswitches

Photochromic materials are compounds that undergo a reversible transformation between two forms with different absorption spectra upon exposure to electromagnetic radiation. This property makes them valuable for applications such as photoswitches.

There is currently no available research that specifically examines the photochromic properties of this compound. As a result, its potential as a photochromic material or photoswitch has not been documented in the scientific literature, and no corresponding data is available.

Fluorescent Dyes and Probes

Fluorescent dyes and probes are essential tools in various scientific disciplines, including biology, chemistry, and materials science. Benzoxazole derivatives are a well-known class of fluorescent compounds. chemspider.comnih.gov These compounds and their derivatives are recognized for their promising photoluminescent properties, which are advantageous for their use as fluorescent DNA probes. chemspider.comnih.gov

Despite the general fluorescent nature of the benzoxazole scaffold, specific research detailing the fluorescence properties and potential applications of this compound as a dye or probe is not present in the current body of scientific literature. Therefore, no data tables on its photophysical properties, such as absorption and emission maxima, quantum yields, or solvatochromic effects, can be provided.

Ligand Chemistry in Catalytic Systems

In the realm of catalysis, organic molecules can act as ligands that coordinate to a metal center, influencing the catalyst's activity and selectivity. The nitrogen atom in the oxazole (B20620) ring of benzoxazole derivatives can potentially coordinate with metal ions, suggesting a possible role in ligand chemistry.

However, a comprehensive search of the literature did not yield any studies where this compound was synthesized or utilized as a ligand in catalytic systems. Therefore, there are no research findings or data to report on its application in this area.

Q & A

Q. Key Considerations :

- Reaction conditions (solvent, temperature, catalyst) significantly influence yield and purity.

- Substituents on the aldehyde/acid precursor dictate regioselectivity and steric effects in the final product .

How is structural characterization of benzoxazole derivatives performed?

Basic Research Question

Advanced spectroscopic and crystallographic techniques are critical for confirming the structure of benzoxazole derivatives:

- X-ray crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., deviations in exocyclic angles due to intramolecular interactions, as seen in 3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole) .

- UV/IR spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1640 cm⁻¹ in benzoxazole rings) and electronic transitions .

- NMR spectroscopy : Distinguishes substituent positions (e.g., methyl groups at 3,5-positions show distinct singlet peaks in ¹H NMR) .

Q. Methodological Insight :

- Molecular docking : Used to predict binding modes (e.g., benzoxazole core interactions with RNA or enzyme active sites) .

What computational methods are used to study benzoxazole interactions with biological targets?

Advanced Research Question

Computational approaches provide mechanistic insights:

- HDOCK docking : Predicts binding poses of benzoxazole derivatives with telomeric G-quadruplex DNA (e.g., Tel22 d[AG₃(T₂AG₃)₃]), highlighting π-π stacking and hydrogen-bonding interactions .

- Density Functional Theory (DFT) : Analyzes electronic effects of substituents (e.g., halogen atoms altering charge distribution in ESIPT processes) .

- MD simulations : Assess stability of ligand-target complexes over time, critical for optimizing pharmacokinetic properties .

Q. Key Finding :

- Non-covalent interactions (e.g., sulfur→oxygen) in benzothiazole analogs improve Abl kinase inhibition compared to benzoxazoles, guiding scaffold optimization .

How can researchers resolve contradictions in binding affinity data between benzoxazole and benzimidazole derivatives?

Advanced Research Question

Discrepancies in target affinity often arise from electronic and steric factors:

- Basicity differences : The benzoxazole N3 atom is less basic than benzimidazole’s N1, reducing protonation-dependent RNA binding in HCV IRES inhibitors. Modulating substituents (e.g., electron-donating groups) can restore affinity .

- Crystallographic analysis : Comparing co-crystal structures (e.g., benzimidazole-RNA vs. benzoxazole-RNA complexes) identifies critical hydrogen-bonding networks lost in benzoxazoles .

- SAR studies : Incremental substitutions (e.g., methyl, chloro) at the 3,5-positions of the phenyl ring optimize steric complementarity with hydrophobic pockets .

Q. Methodological Approach :

- Combine biophysical assays (e.g., FRET) with structural biology to validate hypotheses .

What strategies optimize the pharmacokinetic properties of benzoxazole-based compounds?

Advanced Research Question

Improving drug-likeness involves balancing solubility, metabolic stability, and target engagement:

- LogP optimization : Introducing polar groups (e.g., morpholine or piperazine) reduces hydrophobicity, enhancing aqueous solubility .

- Metabolic blocking : Fluorination or methyl substitution at vulnerable positions (e.g., para to the oxazole ring) slows CYP450-mediated degradation .

- Prodrug design : Masking hydroxyl groups as esters improves membrane permeability, with enzymatic cleavage releasing the active form in vivo .

Q. Case Study :

- Benzoxazole derivative 8f showed comparable antifungal activity to indole 7f but with superior metabolic stability due to reduced hepatic clearance .

What unexpected biological effects have been observed in benzoxazole derivatives?

Advanced Research Question

Beyond primary therapeutic targets, benzoxazoles exhibit novel bioactivities:

Q. Research Gap :

- The exact mechanism of osteoclast inhibition remains unclear, warranting proteomic or transcriptomic profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.